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Compound of Interest

Compound Name: CZ(C-54252 hydrochloride

Cat. No.: B2540058

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CZC-54252 hydrochloride with other
well-characterized LRRK2 inhibitors, offering a data-driven validation of its performance. The
following sections present key experimental data, detailed protocols for inhibitor
characterization, and visualizations of the relevant biological pathways and experimental
workflows.

Comparative Performance of LRRK2 Inhibitors

The potency and cellular efficacy of CZC-54252 hydrochloride have been evaluated against
other notable LRRK2 inhibitors, such as MLi-2 and GNE-7915. The data below summarizes
their performance in key assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) in biochemical assays is a primary measure of
a compound's direct inhibitory effect on LRRK2 kinase activity.
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Inhibitor

Target

IC50 (nM)

Assay Type

CZC-54252

LRRK2 (Wild-Type)

1.28[1][2][3][4]

TR-FRET-based

kinase assay[1]

LRRK2 (G2019S)

1.85[1][21[3][4]

TR-FRET-based

kinase assay[1]

Purified LRRK2

MLi-2 LRRK2 (Wild-Type) 0.76[5][6][71[8]1[°][10] kinase assay[5][6][7]
[81[91[10]
Biochemical kinase
GNE-7915 LRRK2 9[11][12][13]

assay[11][13]

Cellular Activity and Target Engagement

Cellular assays assess the ability of an inhibitor to engage and inhibit LRRK2 within a cellular

context. This is often measured by the reduction in phosphorylation of LRRK2 at serine 935

(pS935) or by the rescue of a cellular phenotype.

Inhibitor Cellular Endpoint IC50/EC50 (nM) Cell Type
Attenuation of
G2019S LRRK2- Primary human
CZC-54252 , ~1 (EC50)[3][14][15]
induced neuronal neurons[3][14]
injury
MLi-2 Dephosphorylation of 1.4 (IC50)[5][6][7][8][9] Cellular assay[5][6][7]
|_
pSer935 LRRK2 [10] [8][9][10]
GNE-7915 LRRK2 cellular activity 18 (cellular Ki)[16] Cellular assay[16]

In Vivo Target Engagement

In vivo studies are crucial for determining a compound's ability to reach its target in a living

organism and exert its inhibitory effect. Brain penetrance is a key parameter for inhibitors

targeting neurological diseases.
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Inhibitor Animal Model Key In Vivo Finding

Poor brain penetration (~4%)

[1]

CZ(C-54252 Mouse

Dose-dependent central and
peripheral target inhibition
MLi-2 Mouse (measured by
dephosphorylation of pSer935
LRRK2)[6][7][8][10].

Brain-penetrant and
significantly inhibited LRRK2
kinase activity in the brain[17]
[18].

GNE-7915 Mouse

Signaling Pathways and Experimental Workflows

Understanding the LRRK2 signaling pathway and the experimental procedures used to validate
inhibitors is fundamental for interpreting the presented data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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